molecular formula C6H9NaO3 B2678144 Sodium 3-(oxetan-2-yl)propanoate CAS No. 1955560-80-1

Sodium 3-(oxetan-2-yl)propanoate

Cat. No.: B2678144
CAS No.: 1955560-80-1
M. Wt: 152.125
InChI Key: YGQVHRWSULNDRG-UHFFFAOYSA-M
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Description

Sodium 3-(oxetan-2-yl)propanoate: is a chemical compound with the molecular formula C₆H₉NaO₃ It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(oxetan-2-yl)propanoate typically involves the formation of the oxetane ring followed by the introduction of the sodium propanoate moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(oxetan-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxetane ring or the propanoate group.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Sodium 3-(oxetan-2-yl)propanoate is used as a building block in organic synthesis. Its unique oxetane ring structure makes it valuable for the synthesis of complex molecules and as a precursor for various chemical reactions .

Biology and Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential biological activities. The oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability .

Industry: The compound can be used in the development of new materials and polymers. Its reactivity allows for the creation of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 3-(oxetan-2-yl)propanoate involves its ability to undergo ring-opening reactions. The oxetane ring is strained, making it susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the ring-opening leads to the formation of reactive intermediates that can participate in further reactions .

Comparison with Similar Compounds

Uniqueness: Sodium 3-(oxetan-2-yl)propanoate is unique due to the presence of both the oxetane ring and the sodium propanoate group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

sodium;3-(oxetan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVHRWSULNDRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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